molecular formula C26H23Cl2N3O3 B14996110 N-(2-chlorobenzyl)-4-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

N-(2-chlorobenzyl)-4-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B14996110
M. Wt: 496.4 g/mol
InChI Key: JQKVHVJNFFMMRT-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core and chlorobenzyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide typically involves multiple steps. The process begins with the preparation of the quinazolinone core, followed by the introduction of chlorobenzyl groups. Common reagents used in these reactions include chlorobenzyl chloride, butanoyl chloride, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Various halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-4-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chlorobenzyl)-N-ethylethanamine hydrochloride
  • N-(2-chlorobenzyl)-1-phenyl-1-ethanaminehydrochloride
  • N-(2-chlorobenzyl)ethane-1,2-diamine

Uniqueness

N-(2-chlorobenzyl)-4-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is unique due to its specific structure, which includes a quinazolinone core and multiple chlorobenzyl groups

Properties

Molecular Formula

C26H23Cl2N3O3

Molecular Weight

496.4 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C26H23Cl2N3O3/c27-21-11-4-1-8-18(21)16-29-24(32)14-7-15-30-25(33)20-10-3-6-13-23(20)31(26(30)34)17-19-9-2-5-12-22(19)28/h1-6,8-13H,7,14-17H2,(H,29,32)

InChI Key

JQKVHVJNFFMMRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)Cl

Origin of Product

United States

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